REACTION_CXSMILES
|
[OH:1][C:2]1[CH:8]=[CH:7][C:5]([NH2:6])=[C:4]([N+:9]([O-:11])=[O:10])[CH:3]=1.[CH3:12][O:13][CH2:14][CH2:15]O.C(P(CCCC)CCCC)CCC.N(C(N1CCCCC1)=O)=NC(N1CCCCC1)=O>O1CCCC1>[CH3:12][O:13][CH2:14][CH2:15][O:1][C:2]1[CH:8]=[CH:7][C:5]([NH2:6])=[C:4]([N+:9]([O-:11])=[O:10])[CH:3]=1
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Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
OC1=CC(=C(N)C=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
21 g
|
Type
|
reactant
|
Smiles
|
COCCO
|
Name
|
|
Quantity
|
49.2 g
|
Type
|
reactant
|
Smiles
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C(CCC)P(CCCC)CCCC
|
Name
|
|
Quantity
|
700 mL
|
Type
|
solvent
|
Smiles
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O1CCCC1
|
Name
|
|
Quantity
|
61.3 g
|
Type
|
reactant
|
Smiles
|
N(=NC(=O)N1CCCCC1)C(=O)N1CCCCC1
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
the mixture was stirred at room temperature for 2.5 days
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The precipitate was filtered off
|
Type
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CONCENTRATION
|
Details
|
the filtrate was concentrated
|
Type
|
ADDITION
|
Details
|
Diisopropyl ether was added to the residue
|
Type
|
FILTRATION
|
Details
|
the insoluble substance was filtered off
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated
|
Type
|
WASH
|
Details
|
eluted with hexane-ethyl acetate (2:1, volume ratio)
|
Type
|
CUSTOM
|
Details
|
The obtained crude product
|
Type
|
WASH
|
Details
|
eluted with hexane-ethyl acetate (4:1-2:1, volume ratio)
|
Reaction Time |
2.5 d |
Name
|
|
Type
|
product
|
Smiles
|
COCCOC1=CC(=C(N)C=C1)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 30.9 g | |
YIELD: PERCENTYIELD | 90% | |
YIELD: CALCULATEDPERCENTYIELD | 89.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |